4-Isobutoxybenzoic acid
Overview
Description
4-Isobutoxybenzoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.2312. It is a solid at room temperature1.
Synthesis Analysis
There are no specific synthesis methods for 4-Isobutoxybenzoic acid found in the search results. However, it’s worth noting that benzoic acid derivatives can be synthesized through various methods, including alkylation and esterification3.Molecular Structure Analysis
The InChI code for 4-Isobutoxybenzoic acid is 1S/C11H14O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
1. This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Specific chemical reactions involving 4-Isobutoxybenzoic acid were not found in the search results. However, as a benzoic acid derivative, it may participate in reactions typical for carboxylic acids, such as esterification or reactions with bases.Physical And Chemical Properties Analysis
4-Isobutoxybenzoic acid is a solid at room temperature1. More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.Scientific Research Applications
Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA), closely related to 4-Isobutoxybenzoic acid, has been identified as a promising intermediate for several value-added bioproducts with potential applications in various fields such as food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques and synthetic biology approaches have enabled the biosynthesis of 4-HBA and its derivatives for high-value bioproducts. This includes the production of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, demonstrating the versatility of 4-HBA in industrial applications (Wang et al., 2018).
Food Industry Applications
Parabens, which are esters of 4-hydroxybenzoic acid, are widely used as preservatives in thousands of foods, cosmetics, and pharmaceutical products. A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method has been developed for the quantification of six kinds of parabens in food, demonstrating the importance of these compounds in food safety and quality control (Cao et al., 2013).
Environmental and Microbial Applications
A study on the effect of 4-hydroxybenzoic acid on soil microbial community structure and functional diversity revealed that it causes a shift in soil bacterial and fungal community structures. This finding is significant for understanding the interactions between phenolic compounds like 4-HBA and soil microbes, which is increasingly becoming a focus of allelopathic research studies (Guo et al., 2015).
Pharmaceutical Synthesis
Research has also focused on the synthesis of derivatives of 4-hydroxybenzoic acid with amino acids and their potential pharmacological properties. This highlights the importance of 4-HBA and its derivatives in the development of new pharmaceuticals with various biological activities (Bakhramov & Niyazov, 2022).
Sustainable Production of Aromatics
A study on the engineered Pseudomonas taiwanensis VLB120 demonstrated high-yield production of 4-hydroxybenzoate from glucose, xylose, or glycerol. This research is crucial for creating sustainable biotechnological alternatives to traditional chemical techniques for producing aromatic compounds used in various industries (Lenzen et al., 2019).
Safety And Hazards
The safety information available indicates that 4-Isobutoxybenzoic acid may be harmful if swallowed and may cause skin and eye irritation1. It is recommended to avoid breathing its dust, mist, gas, or vapors and to use personal protective equipment when handling it4.
Future Directions
No specific future directions or applications for 4-Isobutoxybenzoic acid were found in the search results. However, as a chemical compound, its potential uses would depend on further research and development.
Relevant Papers
Relevant papers related to 4-Isobutoxybenzoic acid can be found on various scientific databases12. These papers may provide more detailed information about the compound’s properties, synthesis methods, and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, consulting a chemical database or a chemistry professional is recommended.
properties
IUPAC Name |
4-(2-methylpropoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIHDAFXKHTFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332725 | |
Record name | 4-Isobutoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxybenzoic acid | |
CAS RN |
30762-00-6 | |
Record name | 4-Isobutoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylpropoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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